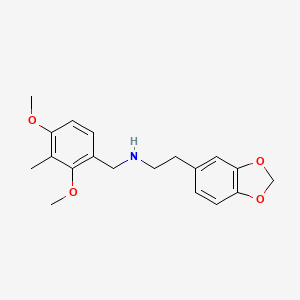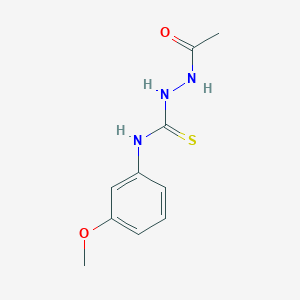
2-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxy-3-methylbenzyl)ethanamine
Vue d'ensemble
Description
2-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxy-3-methylbenzyl)ethanamine, commonly known as Methylone, is a synthetic cathinone that belongs to the amphetamine class of drugs. It has gained popularity in recent years due to its stimulant and entactogenic effects, which make it a popular recreational drug. However, the scientific research on Methylone is limited, and there is a need for more studies to understand its mechanism of action, biochemical and physiological effects, and potential applications.
Mécanisme D'action
Methylone acts as a reuptake inhibitor for dopamine, serotonin, and norepinephrine transporters, leading to an increase in their extracellular concentration. It also acts as a releasing agent for these neurotransmitters, causing them to be released from the presynaptic neuron into the synaptic cleft. This dual mechanism of action is thought to be responsible for its stimulant and entactogenic effects.
Biochemical and Physiological Effects
Methylone has been found to increase heart rate, blood pressure, and body temperature in human and animal studies. It also causes changes in behavior, such as increased sociability and talkativeness. However, the long-term effects of Methylone on the brain and body are not well understood, and more research is needed to determine its safety and potential for abuse.
Avantages Et Limitations Des Expériences En Laboratoire
Methylone has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and its potency as a neurotransmitter modulator. However, its potential for abuse and lack of long-term safety data are significant limitations that must be considered.
Orientations Futures
There are several future directions for research on Methylone, including studies on its potential as a treatment for depression and anxiety, its effects on the brain and body over the long term, and its potential for abuse and addiction. Additionally, more research is needed to understand the mechanism of action of Methylone and its interactions with other drugs and neurotransmitters.
Conclusion
In conclusion, Methylone is a synthetic cathinone that has gained popularity as a recreational drug due to its stimulant and entactogenic effects. However, scientific research on Methylone is limited, and there is a need for more studies to understand its mechanism of action, biochemical and physiological effects, and potential applications. While Methylone has several advantages for use in lab experiments, its potential for abuse and lack of long-term safety data are significant limitations that must be considered.
Applications De Recherche Scientifique
Methylone has been used in scientific research to study its effects on the central nervous system. In one study, Methylone was found to increase the release of dopamine, serotonin, and norepinephrine in the brain, which may explain its stimulant and entactogenic effects. Other studies have investigated its potential as a treatment for depression and anxiety, although more research is needed to confirm these findings.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(2,4-dimethoxy-3-methylphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-13-16(21-2)7-5-15(19(13)22-3)11-20-9-8-14-4-6-17-18(10-14)24-12-23-17/h4-7,10,20H,8-9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIWOJFBWSNQQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CNCCC2=CC3=C(C=C2)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxy-3-methylbenzyl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-(4-methoxyphenyl)-2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4626891.png)
![1-ethyl-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4626895.png)

![N-(4-fluorophenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4626909.png)

![2-[(4-ethyl-5-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4626943.png)
![3,3'-[1,4-phenylenebis(methylenethio)]bis(5-isopropyl-4H-1,2,4-triazol-4-amine)](/img/structure/B4626946.png)
![ethyl N-[(4-nitrophenyl)acetyl]glycinate](/img/structure/B4626953.png)
![1-[(4-methylbenzyl)sulfonyl]azepane](/img/structure/B4626960.png)
![N-benzyl-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4626965.png)
![7-(2-furyl)-3-[(4-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4626979.png)
![2-[(2-biphenyl-4-yl-2-oxoethyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4626981.png)

![1-{4-[(2,3-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4626993.png)